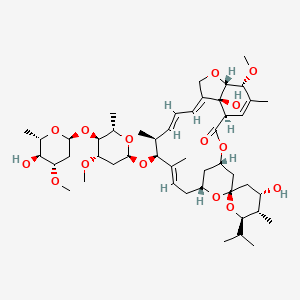

Avermectin A2b

Description

Structure

2D Structure

Properties

Molecular Formula |

C48H74O15 |

|---|---|

Molecular Weight |

891.1 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15+,31-14+/t25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47-,48+/m0/s1 |

InChI Key |

QUTFLJHOCPQPEW-WUSILSRKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |

Origin of Product |

United States |

Ii. Biosynthesis and Biotechnological Production of Avermectin A2b

Producing Organism: Streptomyces avermitilis and Related Actinomycetes

The primary organism responsible for the natural production of avermectins, including Avermectin (B7782182) A2b, is the soil actinomycete Streptomyces avermitilis. mdpi.comwikipedia.org This bacterium was first isolated from a soil sample in Japan. wikipedia.orgmdpi.com S. avermitilis is a prolific producer of secondary metabolites, and the avermectins are among its most significant products, known for their potent antiparasitic activities. wikipedia.orgmdpi.comnih.gov While S. avermitilis is the main producer, other Streptomyces species are known to produce related macrolides like milbemycins, and research into these organisms can also contribute to the understanding of avermectin biosynthesis through comparative studies and genetic engineering approaches. researchgate.netnih.gov

Avermectin Biosynthesis Pathway

Avermectin biosynthesis is a complex process that can be broadly divided into three stages: the formation of the polyketide-derived aglycone backbone, the modification of this aglycone, and finally, glycosylation. nih.govnih.govoup.com

Polyketide Synthase (PKS) Modules and Their Role

Avermectins are synthesized via a type I modular polyketide synthase (PKS) pathway. mdpi.comnih.gov The polyketide backbone is assembled by four large, multifunctional PKS proteins: AveA1, AveA2, AveA3, and AveA4, collectively known as the avermectin PKS (AVES 1-4). wikipedia.orgpnas.orgoup.com These proteins are organized into 12 modules, each generally catalyzing one round of polyketide chain elongation. pnas.orgoup.com

Each module typically contains core enzymatic domains, including a β-ketoacyl-ACP synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). pnas.org These domains work together to sequentially add extender units to the growing polyketide chain. The AT domain is responsible for selecting and loading the appropriate acyl-CoA extender unit onto the ACP. pnas.org The KS domain then catalyzes the condensation of the loaded extender unit with the growing polyketide chain attached to the ACP of the preceding module. pnas.org

The avermectin PKS utilizes specific starter and extender units. The biosynthesis of the avermectin aglycone involves the condensation of one starter unit (either 2-methylbutyryl-CoA for 'a' components like Avermectin A2b, or isobutyryl-CoA for 'b' components) with seven malonyl-CoA and five methylmalonyl-CoA extender units. researchgate.netoup.comnih.govscienceopen.com The specific arrangement and activity of the 12 modules dictate the sequence of incorporation of these units, ultimately forming the 16-membered macrolactone ring structure. oup.compnas.orgoup.com

Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can be present within modules to modify the β-keto group generated after chain elongation. pnas.org In the avermectin PKS, modules contain varying combinations of these reductive domains, influencing the oxidation state of the final polyketide chain. pnas.org Notably, the AVE PKS lacks an enoylreductase (ER) domain. scienceopen.com

Post-Polyketide Modification Steps (e.g., Furan (B31954) Ring Formation, Keto Reduction, Glycosylation)

Once the polyketide aglycone backbone is released from the PKS by a thioesterase domain, it undergoes a series of enzymatic modifications to form the mature avermectins. wikipedia.orgnih.gov These post-PKS steps are crucial for generating the structural diversity observed among the different avermectin components. Key modifications include:

Furan Ring Formation: The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the oxidative cyclization reaction that forms the furan ring between carbons C6 and C8 of the avermectin aglycone. mdpi.comwikipedia.orgkitasato-u.ac.jp

Keto Reduction: AveF is an NAD(P)H-dependent ketoreductase that specifically reduces the keto group at the C5 position to a hydroxyl group. mdpi.comwikipedia.orgkitasato-u.ac.jp

Methylation: AveD is a methyltransferase that requires S-adenosylmethionine (SAM) as a methyl donor and is responsible for the O-methylation at the C5 position in the 'A' series avermectins (A1a, A1b, A2a, A2b). mdpi.comwikipedia.orgkitasato-u.ac.jp The presence or absence of this methylation at C5 distinguishes the 'A' series from the 'B' series (B1a, B1b, B2a, B2b). mdpi.comnih.gov this compound, being an 'A' component, has a methoxy (B1213986) group at C5.

C22-C23 Modification: The structural difference between the '1' series (A1a, A1b, B1a, B1b) and the '2' series (A2a, A2b, B2a, B2b) lies in the presence of a double bond at C22-C23 in the '1' series and a single bond with a hydroxyl group at C23 in the '2' series. nih.govjmb.or.kr The enzyme AveC is implicated in the dehydration at C22-C23, leading to the C22-C23 double bond in the '1' series, although its precise mechanism is not fully understood. mdpi.comwikipedia.orgnih.govkitasato-u.ac.jp AveC has also been suggested to have a dual function, acting as a spirocyclase and an independent dehydratase. nih.gov this compound belongs to the '2' series and thus has a saturated bond and a hydroxyl group at C23.

Glycosylation: In the final steps, the modified aglycone is glycosylated by the addition of two units of the methylated deoxysugar L-oleandrose. nih.govoup.compnas.org This glycosylation occurs at the C13 and C4' positions. nih.govoup.com AveBI is a glycosyltransferase involved in this process, using dTDP-L-oleandrose as the activated sugar donor. mdpi.com Genes like aveBII-BVIII are involved in the synthesis of dTDP-L-oleandrose itself. mdpi.com

Role of Specific Biosynthetic Enzymes (e.g., AveE, AveF, AveC, AveD, AveB)

As discussed in the modifications section, specific enzymes encoded within the ave gene cluster are responsible for catalyzing the post-PKS tailoring steps.

AveE: Catalyzes the formation of the C6-C8 furan ring. mdpi.comwikipedia.orgkitasato-u.ac.jp

AveF: Catalyzes the reduction of the C5 keto group to a hydroxyl group. mdpi.comwikipedia.orgkitasato-u.ac.jp

AveC: Involved in the dehydration at C22-C23, contributing to the formation of the C22-C23 double bond in the '1' series. mdpi.comwikipedia.orgnih.govkitasato-u.ac.jp It may also have a role as a spirocyclase. nih.gov

AveD: Catalyzes the C5 O-methylation, leading to the 'A' series avermectins. mdpi.comwikipedia.orgkitasato-u.ac.jp

AveB (specifically AveBI): Acts as a glycosyltransferase, attaching the oleandrose (B1235672) sugars to the aglycone. mdpi.comsatoshi-omura.info Other AveB genes (aveBII-BVIII) are involved in the synthesis of the dTDP-L-oleandrose sugar precursor. mdpi.com

Other enzymes encoded in the cluster include those involved in the synthesis of the dTDP-oleandrose sugar and regulatory proteins. nih.govpnas.org

Precursor Utilization and Metabolism

The biosynthesis of the avermectin polyketide backbone requires a supply of specific acyl-CoA precursors derived from primary metabolism. These include acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and branched-chain acyl-CoAs, specifically 2-methylbutyryl-CoA and isobutyryl-CoA. researchgate.netnih.govmdpi.com

Acetyl-CoA and Malonyl-CoA: Acetyl-CoA is a fundamental building block, and malonyl-CoA is formed from acetyl-CoA by acetyl-CoA carboxylase. mdpi.com These serve as two-carbon extender units. mdpi.com

Propionyl-CoA and Methylmalonyl-CoA: Propionyl-CoA and methylmalonyl-CoA serve as three-carbon extender units. mdpi.com

2-Methylbutyryl-CoA and Isobutyryl-CoA: These branched-chain acyl-CoAs act as starter units for the polyketide chain assembly. researchgate.netnih.govscienceopen.com 2-methylbutyryl-CoA is derived from isoleucine, while isobutyryl-CoA is derived from valine. nih.gov The selection of either 2-methylbutyryl-CoA or isobutyryl-CoA as the starter unit by the PKS loading module determines whether an 'a' component (like this compound) or a 'b' component is produced, respectively, due to the difference in the side chain at C25. nih.govnih.govscienceopen.com

The availability of these precursors can limit avermectin production, particularly during the stationary phase of growth when secondary metabolism is most active but primary metabolism may decline. nih.gov Engineering efforts often focus on enhancing the supply of these acyl-CoA precursors to improve avermectin yields. nih.govmdpi.com

Genetic Basis of Avermectin Biosynthesis

The genes responsible for avermectin biosynthesis in S. avermitilis are clustered together in an approximately 82-kb region of the genome, known as the ave gene cluster. researchgate.netpnas.orgasm.org This cluster contains 18 open reading frames (ORFs) that encode the PKS proteins, enzymes for post-polyketide modifications, enzymes for deoxysugar biosynthesis and glycosylation, and regulatory proteins. pnas.orgasm.org

The four large ORFs, aveA1, aveA2, aveA3, and aveA4, encode the modular PKS. nih.govpnas.orgoup.com These genes are organized into two convergently transcribed groups: aveA1-aveA2 and aveA3-aveA4. nih.govpnas.org

Genes involved in post-PKS modifications, such as aveC, aveD, aveE, and aveF, are located within the cluster. nih.govkitasato-u.ac.jp Genes for the biosynthesis and transfer of the oleandrose sugar, including aveB genes, are also found within the cluster, often located downstream of the PKS genes. nih.govpnas.org

Biotechnological Strategies for Enhanced Production of this compound and Related Avermectins

Random Mutagenesis and High-Throughput Screening Approaches

Metabolic Engineering Approaches

Metabolic engineering strategies aim to redirect cellular resources and optimize enzymatic steps to increase the flux towards avermectin biosynthesis. mdpi.compnas.orgnih.gov This involves manipulating precursor pathways, regulating the expression of biosynthetic genes, and managing efflux mechanisms.

Precursor Pathway Engineering

The biosynthesis of avermectins, including this compound, relies on the availability of specific precursors, primarily acyl-CoA derivatives such as malonyl-CoA and methylmalonyl-CoA, as well as a starter unit derived from 2-methylbutyrate (B1264701) or isobutyrate. pnas.orgnih.govresearchgate.net Engineering precursor pathways involves increasing the supply of these building blocks. Studies have shown that the expression levels of genes in primary metabolic pathways that feed into avermectin biosynthesis can significantly influence metabolic flux. pnas.org For instance, enhancing the supply of acyl-CoA precursors has been explored as a strategy to increase avermectin production. nih.gov Competition for precursors among different secondary metabolic pathways within S. avermitilis can also impact avermectin yield, suggesting that removing or downregulating competing pathways can redirect metabolic flux towards avermectin biosynthesis. mdpi.com

Regulation of Biosynthesis Pathway Genes

The avermectin biosynthetic gene cluster (ave gene cluster) in S. avermitilis contains genes encoding polyketide synthases, enzymes for post-PKS modification, glycosylation, and regulatory proteins. nih.govnih.govpnas.orgasm.org The expression of these genes is tightly controlled by a complex regulatory network involving cluster-situated regulators (CSRs) and higher-level pleiotropic regulators. frontiersin.orgnih.govplos.orgplos.org

The aveR gene, located within the ave cluster, encodes a LuxR-family activator that is essential for the transcription of all ave structural genes. frontiersin.orgnih.govnih.govfrontiersin.org Manipulation of aveR expression has been shown to influence avermectin production. frontiersin.orgnih.govpnas.orgfrontiersin.org Additionally, other transcriptional regulators, such as TetR-family regulators (e.g., AveT, SAV576, SAV7471) and MarR-family regulators (e.g., SAV4189), play roles in modulating avermectin biosynthesis, often by affecting the expression of aveR or other genes involved in primary or secondary metabolism. frontiersin.orgnih.govplos.orgfrontiersin.orgnih.govasm.org For example, overexpression of aveT and deletion of aveM (which encodes a putative efflux protein) have led to increased avermectin production. nih.govnih.govasm.org Conversely, SAV576 has been identified as a negative regulator of avermectin biosynthesis, indirectly repressing aveR expression. plos.org SAV7471, a TetR-family regulator, has been shown to negatively regulate genes involved in coenzyme A metabolism, which can indirectly affect avermectin biosynthesis by altering the cellular CoA pool. asm.org

Specific examples of gene manipulation and their impact on avermectin production are illustrated in the table below:

| Gene Manipulated | Regulator Family/Function | Effect on Avermectin Production | Reference |

| aveR | LuxR-family activator | Essential for transcription | frontiersin.orgnih.govnih.govfrontiersin.org |

| aveT (SAV3619) | TetR-family transcriptional regulator | Activator; Overexpression increases production | nih.govnih.govasm.org |

| aveM (SAV7490) | Putative transmembrane efflux protein (MFS) | Negative effect; Deletion increases production | nih.govnih.govasm.org |

| SAV576 | TetR-family transcriptional regulator | Negative regulator; Deletion increases production | plos.org |

| SAV4189 | MarR-family transcriptional regulator | Activator; Overexpression increases production | frontiersin.org |

| SAV7471 | TetR-family transcriptional regulator | Negative regulator of CoA metabolism; Deletion leads to overproduction | asm.org |

Manipulation of Efflux Mechanisms

Efflux pumps play a significant role in the secretion of secondary metabolites and can help the producing organism tolerate potentially toxic levels of the compound. nih.govresearchgate.net Manipulating these efflux mechanisms can enhance the extracellular accumulation of avermectin and potentially reduce feedback inhibition within the cell. nih.govresearchgate.netresearchgate.net

Fermentation Process Optimization

Optimizing fermentation conditions is crucial for achieving high yields of this compound. This involves careful control of medium composition, nutrient supply, and physiological parameters. brieflands.comtandfonline.commdpi.com

Medium Composition and Nutrient Flux

The composition of the fermentation medium significantly impacts the growth of S. avermitilis and the production of avermectins. brieflands.comnih.gov Carbon and nitrogen sources are particularly important. brieflands.com Starch and glucose are commonly used carbon sources, with starch often reported as being effective for avermectin production. brieflands.com Yeast extract is frequently utilized as a nitrogen source and is associated with good mycelial growth. brieflands.com However, the optimal levels of nutrients are critical, as excessive nitrogen, for instance, can have inhibitory effects on avermectin production. brieflands.com

Controlling nutrient flux, the rate at which nutrients are supplied and consumed, is also vital. This can involve strategies such as fed-batch fermentation, where nutrients are added gradually over time to maintain optimal concentrations and avoid substrate inhibition or nutrient depletion.

Research findings on the effect of different carbon sources on avermectin B1b production and growth of Streptomyces avermitilis have shown variations in specific growth rate and production based on the carbon source used. nih.gov

Physiological Parameter Control (e.g., Dissolved Oxygen, Oxygen Uptake Rate)

Maintaining optimal physiological parameters during fermentation is essential for maximizing avermectin production. Key parameters include temperature, pH, aeration, and agitation, which influence dissolved oxygen levels and oxygen uptake rate (OUR). google.comtandfonline.commdpi.comgoogle.com

Temperature and pH ranges have been established for S. avermitilis fermentation, with temperatures typically ranging from 20°C to 40°C, and optimal production often occurring between 24°C and 30°C. google.com The pH of the medium is typically maintained between 6.0 and 7.5. nih.govgoogle.com

Dissolved oxygen (DO) concentration is a critical factor, as S. avermitilis is an aerobic microorganism. google.com Maintaining adequate DO levels is necessary for cell growth and avermectin biosynthesis. google.comtandfonline.commdpi.compatsnap.com Studies have indicated that maintaining a dissolved oxygen level of at least 30% or 45% of air saturation can be important for avermectin fermentation. google.comtandfonline.commdpi.com

Oxygen uptake rate (OUR) is a measure of the metabolic activity of the culture and can be used to monitor cell growth during the fermentation process. mdpi.comnih.govcapes.gov.brresearchgate.net On-line calculation of OUR can provide valuable information for controlling the fermentation process and estimating cell concentration during the active growth phase. nih.govcapes.gov.br

Data on dissolved oxygen levels and stirring speeds in fermentation tanks highlight the importance of these parameters in achieving desired production levels. For instance, in a 115 L stirred fermentation tank, maintaining a dissolved oxygen level of about 45% of air saturation with a specific range of agitation speeds was employed. google.com In other studies, dissolved oxygen values were maintained above 30% or 35% by controlling aeration flow rate and stirring speed in larger fermenters. tandfonline.commdpi.comresearchgate.net

Iii. Molecular Mechanisms of Action of Avermectin A2b

Interaction with Invertebrate Ligand-Gated Chloride Channels

Avermectins exhibit high affinity for invertebrate-specific ligand-gated chloride channels. nih.gov These channels are crucial for inhibitory neurotransmission in the invertebrate nervous system.

Agonism at Glutamate-Gated Chloride Channels (GluCls)

Avermectin (B7782182) A2b, like other avermectins, acts as a potent agonist or positive allosteric modulator at glutamate-gated chloride channels (GluCls) found in invertebrates. nih.govmdpi.comresearchgate.netnih.gov GluCls are members of the Cys-loop receptor superfamily and are present in the neurons and muscle cells of protostome invertebrates, including nematodes, insects, mites, and crustaceans. nih.gov The binding of avermectins to GluCls amplifies the effect of the endogenous neurotransmitter glutamate, or in some cases, directly activates the channels in the absence of glutamate. nih.govresearchgate.netnih.gov This leads to a significant influx of chloride ions into the post-synaptic cell. nih.gov Research on ivermectin, a closely related avermectin, indicates it binds to the transmembrane domains at the subunit interface of the GluCl pentamer. nih.gov This binding event prevents the channels from closing, resulting in a sustained opening and prolonged chloride ion influx. nih.govresearchgate.net

Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

In addition to their primary action on GluCls, avermectins can also modulate gamma-aminobutyric acid (GABA) receptors in invertebrates. nih.govresearchgate.netnih.gov GABA receptors are another class of ligand-gated chloride channels involved in inhibitory neurotransmission. researchgate.netnih.gov While the affinity of avermectins for GABA receptors can be lower than for GluCls, their interaction enhances chloride ion influx through these channels as well. researchgate.net Studies on avermectin B1a have shown it stimulates high-affinity binding of GABA to receptors in rat brain membranes, increasing the number of detectable binding sites and suggesting a mechanism involving the chloride ion channel. nih.gov Resistance to avermectins in insects has been linked to mutations in the GABA receptor gene that alter its structure or reduce its affinity for the insecticide. researchgate.net

Ion Channel Permeability and Cellular Hyperpolarization

The agonistic action of Avermectin A2b on GluCls and its modulation of GABA receptors lead to a substantial increase in the permeability of the post-synaptic cell membrane to chloride ions. nih.govgoogle.com The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane. nih.govgoogle.comnobelprize.orgtheses.fr This hyperpolarization makes it more difficult for the neuron or muscle cell to depolarize and transmit electrical impulses. The disruption of normal electrical signaling in the nervous and muscular systems ultimately results in paralysis, particularly affecting essential functions like the pharyngeal pump in nematodes, leading to the death of the organism. nih.govnobelprize.org

Comparative Analysis of this compound Activity Across Target Organisms

While the core mechanism of action through ligand-gated chloride channels is shared among avermectins, the sensitivity and specific effects can vary across different invertebrate species. This differential sensitivity can be attributed to variations in the structure and expression levels of GluCl and GABA receptor subtypes in different organisms. For instance, avermectin B1a has been reported to be more active than A2a or B2a components against a wide spectrum of insects and mites, with exceptions like the corn rootworm (Diabrotica undecimpunctata), for which avermectin B2a shows greater activity. sci-hub.se Structural differences between avermectin derivatives, such as the substituent at the C25 position, can affect binding affinity to target receptors and influence efficacy against different parasite species. vulcanchem.com The "2" series compounds, which include this compound, with hydroxylation at C23, may exhibit different pharmacokinetic properties compared to the "1" series. vulcanchem.com Studies on the toxicity of avermectins to non-target invertebrates have shown varying degrees of sensitivity across different groups, with crustaceans appearing more sensitive than other organisms. publications.gc.ca

Iv. Mechanisms of Resistance to Avermectin A2b in Target Organisms

Genetic and Biochemical Basis of Avermectin (B7782182) Resistance

Avermectin resistance is typically complex, often described as polygenic, meaning it is influenced by multiple genes. annualreviews.orgresearchgate.net However, in some cases, resistance can be largely attributed to polymorphisms in a single gene, such as the β-tubulin gene in the case of benzimidazole (B57391) resistance, though avermectin resistance is generally considered multigenic. researchgate.net The biochemical basis of resistance involves alterations that reduce the effective concentration of the drug at its target site or modify the target itself to reduce binding affinity or responsiveness. annualreviews.org

Identified Resistance Mechanisms

Several mechanisms contribute to avermectin resistance in target organisms. These can broadly be categorized into reduced drug accumulation, target site modifications, and enzymatic inactivation. researchgate.net

Efflux Pump Systems and Reduced Drug Accumulation

Efflux pumps are membrane proteins that actively transport xenobiotic compounds, including anthelmintics, out of cells, thereby reducing their intracellular concentration. researchgate.netnih.govdovepress.com Overexpression of efflux pump systems, particularly ATP-binding cassette (ABC) transporters and P-glycoproteins, has been associated with avermectin resistance in various organisms, including nematodes and arthropods. agrobiology.ruresearchgate.netnih.govcabidigitallibrary.org This increased efflux can protect the target sites in the nervous system and/or accelerate the clearance of the insecticide. nih.gov Studies have shown that inhibiting ABC transporters can restore or increase ivermectin sensitivity in resistant populations. researchgate.net

Target Site Modifications and Altered Binding Affinity

The primary target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl). wikipedia.orgunav.edu Resistance can arise through modifications to these channels that reduce the binding affinity of avermectin or alter the channel's response to the drug. scielo.brannualreviews.orgnih.gov Mutations in genes encoding GluCl subunits have been linked to avermectin resistance in various species, including Drosophila melanogaster, Plutella xylostella, Tetranychus urticae, and Caenorhabditis elegans. wikipedia.orgnih.govplos.orgnih.govpnas.org For instance, in C. elegans, simultaneous mutations in the avr-14, avr-15, and glc-1 genes, which encode GluCl α-type subunits, can confer high-level resistance to ivermectin. pnas.orgnih.govnih.gov However, the involvement of target site modification in resistance can vary depending on the organism and the specific resistance strain. nih.gov

Enzymatic Inactivation Pathways

Metabolic detoxification by enzymes is another significant mechanism of avermectin resistance. annualreviews.org Enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases can metabolize avermectins into less toxic compounds, reducing their effective concentration at the target site. annualreviews.orgplos.orgnih.gov Enhanced oxidative metabolism, often mediated by cytochrome P450 enzymes, has been reported as a resistance mechanism in various insects and mites. annualreviews.orgplos.org For example, a specific mutation in a cytochrome P450 gene (CYP9A186) was found to confer resistance to abamectin (B1664291) and emamectin (B195283) benzoate (B1203000) in the beet armyworm by enhancing their metabolism. plos.org

Molecular Epidemiology of Resistance Genes

Molecular epidemiology investigates the distribution and determinants of disease, including the spread of resistance genes within populations. asm.org Studying the molecular epidemiology of avermectin resistance genes involves identifying the specific genetic mutations or changes in gene expression associated with resistance and tracking their prevalence and spread in target populations. researchgate.net While the molecular mechanisms of resistance to some anthelmintics like benzimidazoles are relatively well-understood, much remains to be done for avermectins and levamisole, where resistance appears to be multigenic and the specific molecular mechanisms are still being identified. researchgate.net Molecular typing techniques are used to assess the genetic relatedness of resistant isolates and infer transmission patterns. asm.org

Evolution and Dynamics of Resistance in Target Populations

The evolution of avermectin resistance is driven by the selective pressure exerted by the widespread and often intensive use of these compounds. unav.eduasm.org Individuals within a population that possess genetic variations conferring reduced susceptibility to avermectins are more likely to survive and reproduce, passing on these resistance traits to their offspring. unav.edunih.gov Factors influencing the evolution and dynamics of resistance include the frequency and intensity of drug application, the genetic variation within the target population, population size, and mutation rates. researchgate.netbiorxiv.org Experimental evolution studies using model organisms like Caenorhabditis elegans have shown that large population sizes can accelerate the evolution of ivermectin resistance. researchgate.netbiorxiv.org Resistance can also lead to fitness costs in the absence of the drug, influencing the persistence of resistance alleles in a population. nih.gov The development of resistance can be a gradual process, potentially involving a biphasic pattern of adaptation starting with pharmacokinetic changes and progressing to pharmacodynamic alterations. asm.org

V. Chemical Modifications and Structure Activity Relationships Sar of Avermectin A2b

Rationale for Chemical Derivatization: Enhancing Biological Efficacy and Properties

Chemical derivatization of avermectin (B7782182) A2b, and avermectins in general, is primarily undertaken to enhance their biological efficacy and improve their physicochemical and pharmacokinetic properties. While natural avermectins, such as avermectin B1a, exhibit potent activity, modifications can lead to compounds with increased potency against specific pests, broader spectrum of activity, improved photostability, better solubility, and altered tissue distribution. researchgate.netresearchgate.netgoogle.com The aim is to overcome limitations of the parent compounds, such as susceptibility to degradation or insufficient activity against certain resistant strains, and to develop novel derivatives with superior profiles for use in animal health, agriculture, and human medicine. researchgate.netresearchgate.netagrobiology.ru

Synthetic Methodologies for Avermectin A2b Analogues

The synthesis of avermectin analogues typically involves semi-synthetic approaches, starting from the naturally produced avermectin complex. agrobiology.ru Although total synthesis of avermectins has been explored, it is often complex and yields can be low. agrobiology.ru Semi-synthetic modifications leverage the existing complex structure of this compound, focusing on specific functional groups amenable to chemical transformation.

Common synthetic methodologies include reactions targeting hydroxyl groups, double bonds, and the spiroketal or oleandrose (B1235672) moieties. These can involve:

Derivatization of Hydroxyl Groups: Reactions such as acylation, alkylation, or silylation can be performed on the hydroxyl groups at positions like C5 or on the oleandrose sugars.

Modification of Double Bonds: Hydrogenation of double bonds, particularly at the C22-23 position, is a significant modification leading to compounds like ivermectin (derived from avermectin B1a/B1b). google.comresearchgate.net Other reactions like epoxidation or dihydroxylation are also possible.

Alterations to the Oleandrose Moiety: Modifications to the sugar moiety, such as substitution at the C4″ hydroxyl group or removal of one or both sugar units, have been investigated. researchgate.netmdpi.com

Substitutions at Other Positions: While less common than modifications at C5 or the sugar, substitutions at positions like C13 have also been explored. researchgate.netnih.gov

Engineered biosynthesis, involving genetic manipulation of Streptomyces avermitilis, represents another approach to generate novel avermectin analogues directly through fermentation. researchgate.netnih.gov

Key Sites of Chemical Modification and Their Impact on Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications at specific positions on the this compound structure influence its biological activity. researchgate.netresearchgate.net Research has identified several key sites where modifications significantly impact potency and properties.

Modifications at the C5 Hydroxyl Group

The C5 position of avermectins can bear either a hydroxyl group (in the B series, including Avermectin B2b) or a methoxy (B1213986) group (in the A series, including this compound). nih.govcabidigitallibrary.org The hydroxyl group at C5 is considered crucial for the biological properties of avermectins. researchgate.net Modifications at this position, such as oxidation to a ketone or derivatization of the hydroxyl group, can significantly affect activity. For example, the presence of a methoxy group at C5 differentiates the A series from the B series, and this structural difference contributes to variations in their biological profiles.

Alterations to the Oleandrose Sugar Moiety (e.g., C4″ Hydroxyl Group)

Avermectins possess a disaccharide unit, typically consisting of two L-oleandrose units, attached at the C13 position of the macrolide ring. nih.govmdpi.commdpi.com The oleandrose moiety, particularly the L-oleandrose units, has been identified as a key active group in the antiparasitic activity of avermectins. researchgate.net Modifications to this sugar moiety, especially at the C4″ hydroxyl group, are common and can significantly impact bioactivity and pharmacokinetic profiles. researchgate.net For instance, C4″-substituted avermectin derivatives have shown improved bioactivities and better pharmacokinetic properties compared to the parent compounds. researchgate.net Replacing the sugar moiety with other structural motifs can also affect activity. researchgate.net

Substitutions at the C13 Position

The C13 position is where the bisoleandrosyl group is attached in avermectins. mdpi.com While the bisoleandrosyl group is lipophilic, it is not always considered essential for biological activity and has been a target for chemical modification. nih.gov However, there is less extensive evidence regarding the effects of chemical modification directly at the C13 position compared to modifications on the attached sugar moiety or at other sites like C5 or C4″. researchgate.net Studies involving substitutions at the C13 position of avermectin aglycons have shown that lipophilic substituents can retain high biological activities, while more polar substituents may lead to weaker activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.netexcli.dedergipark.org.trwikipedia.org By establishing mathematical models, QSAR aims to predict the activity of new or modified compounds based on their structural and physicochemical features. excli.dedergipark.org.trmdpi.com This approach is valuable in the design and discovery of new agrochemicals and pharmaceuticals, including avermectin derivatives. researchgate.netexcli.demdpi.com

Correlation of Molecular Descriptors with Biological Activity

QSAR studies involve calculating various molecular descriptors that represent different aspects of a compound's structure and properties. excli.dedergipark.org.trmdpi.comnih.gov These descriptors can include constitutional, topological, geometrical, electronic, and hydrophobic parameters. excli.dedergipark.org.trmdpi.com The biological activity is typically expressed quantitatively, for example, as a lethal concentration (LC50) or inhibitory concentration (IC50). researchgate.netwikipedia.orgnih.gov Statistical methods are then employed to find correlations between the molecular descriptors and the observed biological activity. excli.demdpi.com

For avermectin derivatives, QSAR analysis has been used to understand how structural changes influence insecticidal potency. Studies have shown that various molecular descriptors have substantial effects on the activity of avermectin analogues. researchgate.netnih.gov By identifying which descriptors are most significantly correlated with biological effects, researchers can gain insights into the key structural features responsible for activity. mdpi.com

Influence of Molecular Shape, Size, Branching, and Electronic Properties

Research into the QSAR of avermectin analogues has indicated that molecular shape, size, branching degree, and electronic distribution significantly influence their insecticidal potency. researchgate.netnih.gov

Branching Degree: The degree of branching in the molecule has also been identified as a factor influencing the activity of avermectin analogues. researchgate.net

Electronic Properties: Electronic properties, such as the electronic distribution and connectivity degree, are crucial for the interaction between the compound and its binding site. researchgate.netnih.govspu.edu.sy Descriptors related to electronic effects, like electronegativity, can be correlated with biological activity. dergipark.org.trspu.edu.sy

These findings provide valuable guidance for the rational design of new avermectin derivatives with potentially improved activity. researchgate.netnih.gov

Development and Evaluation of Semi-Synthetic this compound Derivatives

The development of semi-synthetic avermectin derivatives is a significant area of research aimed at creating compounds with enhanced properties compared to the naturally occurring avermectins. agrobiology.ruresearchgate.netresearchgate.net While total chemical synthesis of avermectins is complex and often results in low yields, semi-synthetic approaches, which involve modifying the fermentation products, are more practical. agrobiology.ru

Although many studies focus on derivatives of the major avermectin components like Avermectin B1a, research also explores modifications of minor components such as this compound. researchgate.net Semi-synthetic derivatives are synthesized by introducing different chemical groups at various positions of the avermectin core structure. nih.govresearchgate.net For example, modifications at the C-4'', C-5, C-13, C-22-23, and C-25 positions have been investigated. nih.govcabidigitallibrary.orggoogle.com

The synthesized semi-synthetic derivatives are then evaluated for their biological activities against a range of pests, including insects, mites, and nematodes. researchgate.netnih.govresearchgate.net These evaluations often involve determining parameters like lethal concentration (LC50) against target organisms. researchgate.netnih.govresearchgate.net

Detailed research findings on specific semi-synthetic this compound derivatives are less extensively reported compared to those of Avermectin B1a derivatives like ivermectin or emamectin (B195283) benzoate (B1203000). However, the general principles of semi-synthetic modification and biological evaluation applied to the avermectin family are relevant. nih.govresearchgate.netcotton.org Studies on avermectin derivatives in general have shown that even small structural changes can lead to significant differences in activity and spectrum. researchgate.netnih.gov

For instance, research on avermectin analogues has demonstrated that certain derivatives can exhibit superior activity against specific pests compared to the parent avermectin. researchgate.netnih.gov

Below is an example of how data from a biological evaluation study on avermectin derivatives might be presented, illustrating the difference in activity (LC50 values) against a hypothetical pest for a few representative compounds, including a hypothetical this compound derivative.

| Compound | Structure Type | LC50 (µM) Against Hypothetical Pest X |

| Avermectin (Reference) | Natural Avermectin | 0.013 researchgate.netnih.gov |

| Compound 9j | Avermectin Derivative | 0.005 researchgate.netnih.gov |

| Compound 16d | Avermectin Derivative | 0.002 researchgate.netnih.gov |

| Hypothetical A2b Derivative Y | Semi-Synthetic A2b | 0.008 (Illustrative) |

The evaluation of semi-synthetic derivatives provides crucial data for establishing structure-activity relationships and guiding further optimization efforts in the discovery of more potent and selective pest control agents. researchgate.netnih.govresearchgate.net

Vi. Advanced Analytical Methodologies in Avermectin A2b Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Avermectin (B7782182) A2b from other avermectins, impurities, and matrix components.

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of avermectins, including Avermectin A2b. scielo.brscielo.br HPLC allows for the separation of the different avermectin components based on their varying affinities with the stationary and mobile phases. Various parameters such as temperature, flow rate, injection volume, and mobile phase composition are optimized to achieve satisfactory separation. scielo.brscielo.br

HPLC coupled with a Diode Array Detector (HPLC-DAD) is particularly useful as it allows for the detection of analytes across a range of wavelengths, providing spectral information that aids in identification and purity assessment. scielo.brscielo.brmdpi.comresearchgate.net For avermectins, detection is commonly performed at 250 nm or 245 nm. scielo.brscielo.brnih.gov

Research findings highlight the successful application of HPLC-DAD for the analysis and quantification of avermectins in various sample types. For instance, a method using HPLC-DAD with a C18 column and a mobile phase of acetonitrile (B52724):methanol (B129727):ultrapure water (53:35:12, v/v/v) or acetonitrile:ultrapure water (87:13, v/v) has been developed and validated for the analysis of avermectins and milbemycins in bulk samples. This method demonstrated appropriate limits of detection and quantification, acceptable linearity, precision, accuracy, and robustness. scielo.brscielo.brresearchgate.net

Another study utilized reversed-phase HPLC coupled with a Photo Diode Array Detector (HPLC-PDAD) for the simultaneous determination of abamectin (B1664291), ivermectin, albendazole, and metabolites in eggs. This method employed a reversed-phase C18 column and a mobile phase consisting of 0.1% trifluoroacetic acid aqueous solution and methanol. mdpi.comresearchgate.net The method achieved satisfactory linearity with a coefficient of determination (R²) ≥ 0.9993 and mean recoveries ranging from 85.7% to 97.21%. mdpi.comresearchgate.net

HPLC has also been used in the analysis of fermentation products from Streptomyces avermitilis, where different avermectin components, including A2b, were separated and identified. researchgate.netasm.org

Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and sensitive technique widely employed for the determination of avermectins, including this compound, particularly in complex matrices and at low concentrations. preprints.orgmdpi.comresearchgate.netresearchgate.netusda.goviaea.org UHPLC offers faster separation times and improved resolution compared to conventional HPLC, while tandem mass spectrometry provides high selectivity and sensitivity through the detection of specific precursor and product ions. preprints.orgmdpi.comusda.gov

UHPLC-MS/MS methods have been developed and validated for the determination of avermectin residues in various matrices, such as agricultural crops (soybean, bean, maize) and animal tissues (muscle, liver). preprints.orgmdpi.comresearchgate.netresearchgate.netusda.govfda.gov These methods often involve sample preparation steps like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up using sorbents like EMR-Lipid or PSA and C18. preprints.orgmdpi.comresearchgate.netresearchgate.netiaea.orgeurl-pesticides.eu

In UHPLC-MS/MS analysis of avermectins, electrospray ionization (ESI) in positive mode is commonly used. mdpi.comeurl-pesticides.eu The mobile phase typically consists of an aqueous solution with an additive like ammonium (B1175870) formate (B1220265) and an organic solvent like methanol or acetonitrile, often with a modifier like formic acid. preprints.orgmdpi.comeurl-pesticides.eu The use of ammonium formate can favor the formation of [M + NH4]+ adducts, which are used for detection. mdpi.comeurl-pesticides.eu Multiple Reaction Monitoring (MRM) is performed to fragment precursor ions into specific product ions for quantitative analysis and confirmation. fda.goveurl-pesticides.eu

A validated UHPLC-MS/MS method for avermectin residues in soybean, bean, and maize achieved limits of detection as low as 1.2 μg kg−1 for several avermectins. preprints.orgmdpi.comresearchgate.netresearchgate.net Another method for avermectins in game meats validated at levels down to 10 ng/g demonstrated average accuracy ranging from 77.2% to 113%. fda.gov

Thin Layer Chromatography (TLC) in Research Applications

Thin Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique that has been used in avermectin research, particularly for qualitative analysis and preliminary separation. scielo.brresearchgate.netresearchgate.nettandfonline.comscispace.com TLC involves separating compounds on a thin layer of stationary phase coated on a plate, using a mobile phase that moves up the plate by capillary action. Compounds are visualized using UV light or staining reagents.

TLC has been applied for the qualitative and quantitative analysis of avermectins in fermentation broths. researchgate.netresearchgate.net It can be used to monitor the presence of different avermectin components and assess the purity of samples. For example, TLC has been used to analyze purified Avermectin B1a, visualizing spots using autoradiography and UV light. tandfonline.com While less quantitative than HPLC or UHPLC-MS/MS, TLC remains a useful tool for rapid screening and preliminary separation in avermectin research.

Spectroscopic and Spectrometric Characterization of this compound and its Metabolites/Derivatives

Spectroscopic and spectrometric techniques provide valuable structural information for the identification and characterization of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural features of organic molecules like this compound. researchgate.netresearchgate.netacs.orgresearchgate.netrsc.org Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to analyze the complex macrocyclic structure of avermectins. researchgate.netacs.orgresearchgate.net

NMR provides information about the types and connectivity of atoms in the molecule, as well as their chemical environment. This allows for the confirmation of the proposed structure of this compound and the identification of structural modifications in its metabolites or derivatives. researchgate.netacs.orgresearchgate.net For example, NMR spectroscopy has been used to characterize novel avermectin B2a derivatives synthesized in research studies. researchgate.netresearchgate.net

While direct NMR analysis of complex mixtures of avermectins can be challenging due to overlapping signals, hyphenated techniques like HPLC-NMR are being explored for the analysis of avermectins. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can be used to determine the elemental composition of a compound. researchgate.netacs.orgresearchgate.netcolab.ws This is particularly important for confirming the molecular formula of this compound and identifying unknown metabolites or derivatives.

HRMS, often coupled with chromatographic techniques like UHPLC, offers high accuracy in mass determination, allowing for the differentiation of compounds with very similar nominal masses. researchgate.netresearchgate.netresearchgate.netresearchgate.net This is crucial in the analysis of avermectins, which exist as a series of closely related compounds. HRMS has been used in the characterization of synthesized avermectin derivatives, confirming their molecular formulas. researchgate.netacs.orgresearchgate.net

The combination of chromatographic separation (HPLC or UHPLC) with mass spectrometry (MS or MS/MS) and high-resolution capabilities (HRMS) provides a comprehensive approach for the identification, quantification, and structural characterization of this compound and its related compounds in various research and analytical applications. nih.govpreprints.orgmdpi.comresearchgate.netresearchgate.netusda.goviaea.orgfda.goveurl-pesticides.euresearchgate.netresearchgate.netnih.gov

Immunoanalytical Methods (e.g., Enzyme-Linked Immunosorbent Assay (ELISA)) for Research Purposes

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), play a significant role in the research and detection of avermectins, including this compound, particularly for screening purposes in various matrices. researchgate.netnih.govcreative-diagnostics.comcreative-diagnostics.com These methods leverage the specific binding interaction between antibodies and the target analyte. researchgate.net

ELISA offers advantages such as being rapid, relatively simple, and cost-effective compared to some chromatographic techniques, making them suitable for high-throughput screening in research settings. nih.gov The principle of ELISA typically involves immobilizing an antigen or antibody on a solid phase, followed by a series of washing and incubation steps with antibodies and detection reagents that produce a measurable signal, often colorimetric. creative-diagnostics.comrndsystems.comrsc.org The intensity of the signal is related to the concentration of the target analyte in the sample. creative-diagnostics.com

For avermectins, including this compound, competitive ELISA formats are commonly employed. creative-diagnostics.comcreative-diagnostics.com In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for binding sites on a limited amount of antibody. creative-diagnostics.comr-biopharm.com Higher concentrations of the analyte in the sample result in less labeled analyte binding to the antibody, leading to a lower signal. creative-diagnostics.com

Developing an effective ELISA for avermectins requires careful consideration of antigen design and antibody production, especially since avermectins are small molecules (haptens) and typically require conjugation to a carrier protein to elicit an immune response. researchgate.net The specificity and sensitivity of the ELISA are heavily dependent on the quality and characteristics of the antibodies produced. researchgate.net Cross-reactivity with other avermectins or related compounds is a critical factor to evaluate during ELISA development for research applications focusing on specific avermectin components like this compound. Studies have shown varying degrees of cross-reactivity among different avermectins in ELISA assays. nih.govcreative-diagnostics.com

Research findings demonstrate the application of ELISA for detecting avermectins in complex matrices like bovine liver and milk. nih.govcreative-diagnostics.com For instance, an indirect competitive ELISA was developed for the multiresidue detection of abamectin, ivermectin, and eprinomectin in bovine liver, showing a limit of quantitation of 1.06 ng/mL for these avermectins. nih.gov Another avermectin ELISA kit is intended for the quantitative determination of avermectin residue in raw milk, with a sensitivity of 0.491 ng/mL. creative-diagnostics.com These examples, while not specifically focused on this compound alone, illustrate the potential of ELISA for detecting avermectins in biological matrices relevant to research.

Data on the specific performance of ELISA for this compound alone is less commonly reported compared to more prevalent avermectins like abamectin or ivermectin. However, given the structural similarities within the avermectin family, ELISAs developed for the group often exhibit some degree of cross-reactivity with this compound, which can be both a benefit for broad screening and a challenge for specific quantification of this compound. nih.govcreative-diagnostics.com

Sample Preparation Techniques for Complex Matrices in Research

Analyzing this compound in complex matrices such as biological tissues, food products, or environmental samples presents significant challenges due to the potential presence of interfering substances like fats, proteins, and pigments. mdpi.compreprints.org Effective sample preparation is crucial to isolate and concentrate the analyte, remove matrix interferences, and ensure the compatibility of the sample extract with the chosen analytical method, such as ELISA or chromatography. nih.govmdpi.compreprints.org

Common sample preparation techniques employed in avermectin research from complex matrices include extraction, partitioning, and clean-up steps. mdpi.compreprints.orgresearchgate.net

Extraction is the initial step to release the analyte from the matrix. Organic solvents or mixtures of solvents are frequently used. For example, acetonitrile or mixtures of acetonitrile and isopropanol (B130326) have been employed for the extraction of avermectins from matrices like soybean, bean, and maize. mdpi.compreprints.org The choice of solvent and extraction method can significantly impact the recovery efficiency of the analyte. mdpi.compreprints.org

Following extraction, partitioning steps, often involving the addition of salts, are used to separate the analyte into a suitable solvent phase and remove polar interferences. mdpi.compreprints.org This salting-out effect helps in the phase separation and can improve the cleanliness of the extract. mdpi.compreprints.org

Clean-up procedures are essential to remove remaining matrix components that can interfere with the analytical measurement or damage the analytical instrumentation. Solid Phase Extraction (SPE) is a widely used clean-up technique in avermectin analysis. nih.goviaea.org Various SPE sorbents, such as C18, primary secondary amine (PSA), silica, Florisil®, and specialized materials like EMR-Lipid, have been evaluated for their effectiveness in cleaning up avermectin extracts from different matrices. mdpi.compreprints.orgnih.gov The selection of the appropriate sorbent depends on the matrix composition and the properties of the target analyte. mdpi.compreprints.org For instance, activated EMR-Lipid has shown good performance in cleaning up avermectin residues in soybean, bean, and maize extracts, resulting in satisfactory recoveries and low relative standard deviations. mdpi.compreprints.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods have also been adapted for the analysis of avermectins in complex food matrices. mdpi.compreprints.orgresearchgate.netresearchgate.netresearchgate.net This approach typically involves extraction with acetonitrile, followed by a salting-out step and a dispersive SPE (d-SPE) clean-up using various sorbents. mdpi.compreprints.org Different d-SPE sorbents have been tested, and their effectiveness can vary depending on the matrix. mdpi.compreprints.org

Liquid-liquid extraction (LLE) is another technique that has been used for avermectin analysis in matrices like butter and eggs. researchgate.netresearchgate.net LLE involves the partitioning of the analyte between two immiscible liquid phases. researchgate.net

Research highlights the importance of optimizing sample preparation parameters, including the choice of extraction solvent, solvent volume, extraction time, type and amount of salts, and the selection and amount of clean-up sorbent, to achieve adequate recoveries and reduce matrix effects for accurate quantification of avermectins, including this compound, in complex samples. mdpi.compreprints.org

The following table summarizes some research findings related to sample preparation and analysis of avermectins in complex matrices, illustrating the types of data generated in this area:

| Matrix | Extraction Solvent(s) | Clean-up Method(s) | Analytical Technique | Key Findings (Recovery, LOD, LOQ) | Source |

| Soybean, Bean, Maize | Acetonitrile:Isopropanol (9:1) | QuEChERS with activated EMR-Lipid d-SPE | UHPLC-MS/MS | Recoveries 70-120%; LODs 1.2-2.4 µg/kg for various avermectins. mdpi.compreprints.org | mdpi.compreprints.org |

| Bovine Liver | Acetonitrile | Alumina SPE | HPLC-FLD | Recoveries 72-81%; LOQ ~1 µg/kg for abamectin, ivermectin, doramectin. nih.gov | nih.gov |

| Bovine Liver | Not specified | Not specified | Indirect Competitive ELISA | LOQ 1.06 ng/mL for abamectin, ivermectin, eprinomectin; Recoveries 53.8-80.6%. nih.gov | nih.gov |

| Raw Milk | Not specified | Not specified | Competitive ELISA | Sensitivity 0.491 ng/mL; Recoveries 106-109% for Avermectin. creative-diagnostics.com | creative-diagnostics.com |

| Eggs | Acetonitrile/water (90:10) | Liquid-liquid extraction (LLE) | HPLC-PDAD | Recoveries 85.7-97.21%; LODs 2.1-10.5 µg/kg; LOQs 7.8-28.4 µg/kg for abamectin, ivermectin. researchgate.net | researchgate.net |

Vii. Environmental Fate and Ecological Impact Research of Avermectin A2b

Environmental Release Pathways and Distribution in Agroecosystems

Avermectins primarily enter the environment through agricultural practices, particularly via the excretion of treated livestock publications.gc.canih.govresearchgate.net. The widespread use of avermectins in animal health results in a significant proportion of the administered dose being excreted, largely in feces publications.gc.canih.govresearchgate.net.

Runoff and Leaching into Aquatic Systems

Runoff from agricultural lands where treated manure is present is a potential pathway for avermectins to enter aquatic systems publications.gc.caepa.govnih.govnih.gov. However, the low water solubility and high soil binding affinity of avermectins generally limit their transport through surface runoff and groundwater seepage nih.govpublications.gc.camdpi.com. Studies on related avermectins like ivermectin have shown that while runoff can occur, the concentrations in surface and subsurface water may be considered negligible under certain stocking densities and conditions publications.gc.ca. Despite this, the potential for transport by runoff has been observed in some regions, highlighting the importance of evaluating this pathway epa.gov. Leaching into groundwater is also limited due to strong binding to soil particles nih.govpublications.gc.camdpi.com.

Soil and Sediment Transport

Avermectins, including Avermectin (B7782182) A2b, exhibit a high affinity for binding to organic particles and soil nih.govpublications.gc.camdpi.com. This strong binding limits their mobility in soil, meaning they are not readily transported through the soil profile nih.govmdpi.com. Consequently, avermectins tend to accumulate and persist in soil and sediment for considerable periods publications.gc.ca. Sediment transport, driven by processes like soil erosion, can contribute to the movement of avermectins bound to particles into adjacent water bodies publications.gc.camdpi.comresearchgate.netnih.gov.

Excretion via Treated Organisms

A significant route of environmental entry for avermectins is through the feces of treated animals nih.govpublications.gc.canih.govresearchgate.net. Research indicates that a large percentage (80-98%) of administered doses can be excreted unchanged in feces publications.gc.canih.gov. These residues in manure can persist for extended periods and serve as a source of environmental contamination publications.gc.ca. The amount of avermectins entering the environment via this pathway is influenced by factors such as the type and number of livestock, as well as manure management practices publications.gc.ca.

Degradation Pathways in Environmental Compartments

Once in the environment, Avermectin A2b undergoes various degradation processes, primarily photolytic and microbial.

Photolytic Degradation Processes

Avermectins are known to be susceptible to photodegradation when exposed to light, particularly ultraviolet light acs.orgsci-hub.senih.govmoravek.com. Studies on related avermectins like ivermectin and abamectin (B1664291) have demonstrated relatively rapid photodegradation in the presence of sunlight sci-hub.senih.gov. For instance, ivermectin has shown a rapid photodegradation with an estimated half-life of 3 hours as a thin, dry film on glass publications.gc.ca. In water, the half-life can vary depending on the season and light conditions publications.gc.ca. Encapsulation in formulations has been shown to improve the resistance of avermectin B2 to photolysis, indicating that formulation can influence degradation rates acs.orgnih.gov.

Microbial Degradation and Biotransformation

Microbial degradation and biotransformation play a role in the environmental fate of avermectins nih.govethz.ch. Microorganisms in soil and water can metabolize avermectin compounds nih.govethz.ch. While specific detailed data on the microbial degradation pathways of this compound is less extensively documented compared to more widely used avermectins like ivermectin and abamectin, research on the broader avermectin class indicates that microbial processes contribute to their breakdown in the environment nih.govnih.govethz.ch. Biotransformation by microorganisms, such as glycosylation, can alter the structure and potentially the environmental behavior of avermectins nih.gov. Predictive systems exist to estimate plausible microbial degradation pathways for chemical compounds, including those structurally similar to avermectins ethz.ch.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11953975 |

| Ivermectin | 6321427 |

| Abamectin | 6437321 |

| Doramectin | 441359 |

| Selamectin | 9578721 |

| Eprinomectin | 6918551 |

| Emamectin (B195283) benzoate (B1203000) | 6443337 |

| Moxidectin | 47115 |

Data Tables

While specific quantitative data solely for this compound across all environmental compartments is limited in the search results, general trends and data for the avermectin class, often focusing on ivermectin or abamectin due to their wider use, can be presented to illustrate the environmental behavior.

Table 1: Excretion of Avermectins by Treated Animals

| Animal Species | Percentage of Dose Excreted in Feces | Reference |

| Cattle | 80-98% | publications.gc.canih.gov |

| Sheep | >90% (for Ivermectin) | nih.gov |

| Rats | >90% (for Ivermectin) | nih.gov |

Table 2: Photodegradation Half-lives of Related Avermectins

| Compound | Matrix/Condition | Half-life | Reference |

| Ivermectin | Thin, dry film on glass | 3 hours | publications.gc.ca |

| Ivermectin | Open water (summer) | 12 hours | publications.gc.ca |

| Ivermectin | Open water (winter) | 39 hours | publications.gc.ca |

| Abamectin | Water (sunlight exposure) | < 12 hours | sci-hub.se |

| Abamectin | Soil (sunlight exposure) | 21 hours | sci-hub.se |

| Avermectin B1a/B1b | Thin film surfaces (with light) | 4-6 hours | sci-hub.se |

| Avermectin B2 | Technical grade (natural light) | ~100 hours (53.8% degradation) | acs.orgnih.gov |

| Avermectin B2 | Encapsulated (natural light) | >192 hours (<4.43% degradation) | acs.orgnih.gov |

Hydrolytic Stability

Information specifically detailing the hydrolytic stability of this compound is limited in the provided search results. However, related compounds like abamectin, which is primarily composed of avermectin B1a and B1b, are reported as not hydrolyzing in water at pH 3, 5, or 7 nih.gov. While this provides some indication for the broader avermectin class, specific data for this compound is needed for a complete assessment. This compound is listed as an oligosaccharide nih.gov.

Persistence in Aerobic and Anaerobic Conditions (e.g., Benthos)

Direct research on the persistence of this compound in aerobic and anaerobic conditions, such as in benthos, is not explicitly detailed in the search results. However, abamectin is generally described as not tending to be persistent in the environment herts.ac.ukherts.ac.uk. The environmental persistence of avermectins can be influenced by factors such as microbial degradation, photodegradation, and adsorption to soil or sediment particles. Further specific studies on this compound's degradation rates under varying oxygen conditions are necessary to fully understand its persistence in different environmental matrices, including benthic environments.

Ecological Impact Studies on Non-Target Organisms

Avermectins, including this compound, have been found to have toxic effects on the nervous and metabolic systems of non-target organisms researchgate.net. Residues of avermectins in the environment can have toxic effects on both aquatic and terrestrial organisms researchgate.net.

Effects on Soil Invertebrates (e.g., Dung Beetles, Earthworms)

While the search results indicate that avermectins can have toxic effects on terrestrial organisms, specific studies focusing on the effects of this compound on soil invertebrates like dung beetles and earthworms are not prominently featured. However, abamectin has been evaluated for its toxicity to the terrestrial isopod Porcellio scaber thegoodscentscompany.com. The impact on soil invertebrates is a significant area of concern due to their vital roles in nutrient cycling and soil health. Research on the effects of this compound on these specific organisms is important for a comprehensive ecological risk assessment.

Aquatic Organism Responses

Avermectin residues in the environment have been noted to have toxic effects on non-target aquatic organisms researchgate.net. Although detailed studies specifically on the responses of various aquatic organisms to this compound are not provided, the general toxicity of avermectins to aquatic life is a known concern. Further research is needed to determine the specific sensitivity of different aquatic species to this compound and to establish safe environmental concentrations.

Plant Absorption and Phytotoxicity Research

Research specifically on the plant absorption and phytotoxicity of this compound is not detailed in the provided information. However, avermectin and milbemycin compounds are used to combat pests in plants and crops google.com. Studies on abamectin, a related compound, indicate its use in crop protection on a wide variety of plants herts.ac.uk. While abamectin has limited systemic activity herts.ac.ukherts.ac.uk, the potential for plant absorption and any associated phytotoxic effects of this compound would require dedicated research.

Influence on Environmental Microbiomes and Antibiotic Resistance Gene Dissemination

The influence of this compound on environmental microbiomes and its potential role in the dissemination of antibiotic resistance genes is an emerging area of concern. While avermectins are structurally similar to some macrolide antibiotics, they reportedly have no antibacterial or antifungal activities umass.edu. However, some studies have identified this compound as an altered fecal metabolite in the context of changes in gut bacterial composition, suggesting a potential interaction with microbial communities nih.govmdpi.com. Additionally, this compound aglycone has been mentioned in the context of antimicrobial metabolites produced by cervicovaginal microflora, although the direct link to antibiotic resistance gene dissemination requires further investigation researchgate.netresearchgate.netresearchgate.net. Research into the broader impact of this compound on diverse environmental microbiomes (soil, aquatic, etc.) and its potential to select for or promote the transfer of antibiotic resistance genes is crucial for understanding its full environmental footprint.

Viii. Future Research Directions for Avermectin A2b

Novel Biosynthetic Pathway Elucidation and Enzyme Engineering

The biosynthesis of avermectins in Streptomyces avermitilis involves a complex pathway mediated by a cluster of genes encoding polyketide synthases and modifying enzymes. mdpi.commdpi.comnih.gov While the general avermectin (B7782182) biosynthetic pathway is understood, further detailed elucidation of the specific steps and enzymes involved in the production of Avermectin A2b could reveal targets for optimization. Research in this area aims to fully understand the precise sequence and regulatory mechanisms of avermectin biosynthesis. nih.gov

Enzyme engineering offers a promising avenue to manipulate the biosynthetic machinery of S. avermitilis to favor the production of this compound. By modifying the enzymes involved in the pathway, it may be possible to enhance the catalytic efficiency, alter substrate specificity, or redirect metabolic flux towards this compound synthesis. osti.gov This could involve engineering specific polyketide synthase modules or tailoring enzymes that introduce modifications unique to the A2b structure, such as glycosylation steps. mdpi.commdpi.comnih.gov

Advanced Genetic Engineering for Targeted this compound Production

Traditional methods for improving avermectin production have included random mutagenesis and screening. nih.govresearchgate.net However, advanced genetic engineering techniques offer more precise approaches for increasing the yield of specific avermectins like this compound. Strategies such as metabolic engineering and synthetic biology are being applied for precision engineering of S. avermitilis. mdpi.comresearchgate.net

Metabolic engineering can be used to alter the metabolic flux of precursor molecules essential for this compound synthesis, such as acyl-CoA units. nih.govresearchgate.net This involves manipulating genes encoding enzymes in upstream metabolic pathways to ensure a sufficient supply of these building blocks. nih.gov

Synthetic biology approaches involve the design and construction of new genetic circuits and regulatory elements to optimize the expression of genes in the avermectin biosynthetic cluster. researchgate.netmdpi.com This could include introducing strong promoters to increase the transcription of key biosynthetic genes or engineering regulatory networks to enhance this compound production while minimizing the synthesis of other avermectin components. researchgate.netplos.org CRISPR-Cas9 technology, for instance, allows for targeted modification of microbial genomes to enhance production efficiency. mdpi.com

Discovery of New Molecular Targets and Mechanism of Action Nuances

Avermectins are known to primarily exert their effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. agrobiology.runih.govherts.ac.ukresearchgate.net However, research continues to explore additional molecular targets and the nuances of this compound's interaction with these targets. nih.gov

Future studies may focus on identifying novel protein targets that this compound interacts with, potentially explaining any unique biological activities it may possess compared to other avermectins. This could involve using techniques such as photoaffinity labeling or pull-down assays followed by mass spectrometry to isolate and identify binding partners. Furthermore, detailed structural and functional studies of this compound binding to its known targets, including GluCls and potentially other ligand-gated ion channels like GABA receptors, could provide a deeper understanding of its mechanism of action at the molecular level. nih.govresearchgate.net This research could involve techniques like X-ray crystallography, cryo-electron microscopy, and electrophysiology.

Rational Design of this compound Derivatives with Enhanced Specificity and Reduced Environmental Persistence

The structural complexity of avermectins, including this compound, offers multiple sites for chemical modification to generate derivatives with altered properties. researchgate.net Rational design of this compound derivatives aims to create compounds with enhanced target specificity, reduced off-target effects, and decreased persistence in the environment.

This involves using structure-activity relationship (SAR) studies to understand how modifications to the this compound structure impact its biological activity and environmental fate. researchgate.net Computational modeling and medicinal chemistry techniques can be employed to design and synthesize novel analogs with desired characteristics. For instance, modifications could be made to the macrocyclic lactone ring or the attached oleandrose (B1235672) sugars to influence binding affinity to specific targets or alter metabolic degradation pathways in the environment. mdpi.comresearchgate.net The goal is to develop next-generation avermectin-based compounds that are more potent against target pests or parasites while minimizing impact on non-target organisms and ecosystems.

Development of Innovative Analytical Platforms for Environmental Monitoring

Monitoring the presence and fate of avermectins, including this compound, in the environment is crucial for assessing their ecological impact. Future research will focus on developing more sensitive, specific, and high-throughput analytical platforms for environmental monitoring.

This includes developing advanced chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS, HRMS) capable of detecting this compound at very low concentrations in complex environmental matrices such as soil, water, and biological samples. chemetrix.co.za Innovations in sample preparation methods to improve extraction efficiency and reduce matrix effects are also critical. chemetrix.co.za

Q & A

Q. What distinguishes the structural configuration of Avermectin A2b from other avermectin homologs, and how does this influence its physicochemical properties?

this compound is a minor homolog characterized by a specific methyl group substitution at the C25 position, distinguishing it from major homologs like A1a and A2a . Structural variations impact solubility, stability, and bioavailability, necessitating chromatographic techniques (e.g., HPLC-MS) for precise identification. Researchers should cross-reference nuclear magnetic resonance (NMR) data and X-ray crystallography studies to validate structural assignments .

Q. How is this compound biosynthesized in Streptomyces avermitilis, and what genetic markers are critical for its production?

Biosynthesis involves polyketide synthase (PKS) pathways, with the ave gene cluster regulating post-modification steps. Key markers include aveA1 and aveA2, which govern hydroxylation and glycosylation. Researchers should employ gene knockout studies and metabolomic profiling to correlate gene expression with A2b yield .

Q. What in vivo and in vitro models are historically used to evaluate this compound’s anthelmintic activity?

Early studies utilized Nematospiroides dubius-infected mice for in vivo efficacy, while larval migration inhibition assays (e.g., Haemonchus contortus) serve for in vitro screening. Methodological consistency requires adherence to OECD guidelines for parasite load quantification and controlled environmental variables (temperature, pH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological data across studies, particularly regarding dose-dependent efficacy and resistance mechanisms?

Discrepancies often arise from variability in parasite strains or experimental protocols. A meta-analysis framework should:

- Stratify data by pathogen species, geographic origin, and resistance genotypes.

- Apply statistical models (e.g., mixed-effects regression) to control for confounding variables.

- Validate findings using in silico molecular docking to assess target-site mutations (e.g., glutamate-gated chloride channel polymorphisms) .

Q. What experimental design principles optimize the synthesis of this compound derivatives for enhanced bioactivity?

Employ the FINER criteria (Feasible, Novel, Ethical, Relevant):

- Feasibility : Use semi-synthetic modification (e.g., C5-OH acylation) to reduce reliance on total synthesis.

- Novelty : Prioritize unexplored substituents at the C13 position.

- Ethical : Adhere to Green Chemistry principles (e.g., solvent recycling).

- Relevance : Align modifications with WHO guidelines on antiparasitic drug development .

Q. How should researchers address challenges in reproducing this compound’s bioassay results across laboratories?

Standardize protocols using:

- Inter-laboratory calibration : Share reference samples with quantified potency.

- Blinded testing : Minimize observer bias in larval motility assays.

- Data transparency : Publish raw datasets with metadata (e.g., incubation time, solvent batches) in repositories like Zenodo .

Q. What methodologies validate the ecological safety of this compound in non-target organisms, such as aquatic ecosystems?

- Tiered risk assessment : Begin with acute toxicity tests in Daphnia magna (OECD 202), followed by mesocosm studies to evaluate bioaccumulation.

- Metabolomic profiling : Use LC-QTOF-MS to detect degradation products in water-sediment systems.

- Computational modeling : Apply quantitative structure-activity relationship (QSAR) models to predict long-term ecotoxicological impacts .

Data Management and Reproducibility

Q. What strategies ensure robust integration of heterogeneous data (e.g., genomic, pharmacokinetic) in this compound research?

- Active metadata management : Tools like A2B Data™ automate lineage tracking and impact analysis, ensuring traceability from raw sequencing data to pharmacological endpoints.

- FAIR principles : Assign DOIs to datasets and use controlled vocabularies (e.g., ChEBI) for compound annotation .

Q. How can researchers leverage machine learning to predict this compound’s interactions with novel parasite targets?

- Feature engineering : Extract molecular descriptors (e.g., logP, topological polar surface area) from public databases (PubChem, ChEMBL).

- Model training : Use convolutional neural networks (CNNs) trained on ligand-receptor binding data.